2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol
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Overview
Description
2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol is an organic compound with a complex structure that includes a butylimino group, a chlorophenyl group, and a tert-butylphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol typically involves multiple steps, including the formation of the butylimino group and the chlorophenyl group, followed by their attachment to the phenol ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential therapeutic applications, such as drug development or as a diagnostic tool.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-((Butylimino)(4-bromophenyl)methyl)-4-(1,1-dimethylethyl)phenol
- 2-((Butylimino)(4-fluorophenyl)methyl)-4-(1,1-dimethylethyl)phenol
- 2-((Butylimino)(4-methylphenyl)methyl)-4-(1,1-dimethylethyl)phenol
Uniqueness
What sets 2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the chlorophenyl group, in particular, may influence its reactivity and biological activity in ways that differ from its analogs.
Properties
CAS No. |
80018-41-3 |
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Molecular Formula |
C21H26ClNO |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
4-tert-butyl-2-[N-butyl-C-(4-chlorophenyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C21H26ClNO/c1-5-6-13-23-20(15-7-10-17(22)11-8-15)18-14-16(21(2,3)4)9-12-19(18)24/h7-12,14,24H,5-6,13H2,1-4H3 |
InChI Key |
YDEFUUFWCDTDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)C(C)(C)C)O |
Origin of Product |
United States |
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